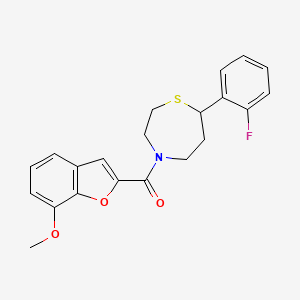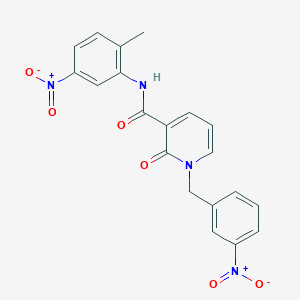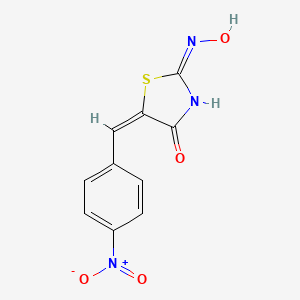
(2E,5E)-2-(hydroxyimino)-5-(4-nitrobenzylidene)thiazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E,5E)-2-(hydroxyimino)-5-(4-nitrobenzylidene)thiazolidin-4-one, commonly known as HNT, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. HNT belongs to the class of thiazolidinones, which are known for their diverse biological activities such as anti-inflammatory, anticancer, antiviral, and antibacterial properties.
Aplicaciones Científicas De Investigación
Antimicrobial Applications
A notable application of thiazolidinone derivatives includes their potential as antimicrobial agents. Studies have shown that these compounds exhibit significant antibacterial and antifungal activities against a variety of pathogens. For instance, the synthesis and biological evaluation of 4-thiazolidinone derivatives have demonstrated their efficacy as antitubercular and antimicrobial agents, indicating their potential in combating infectious diseases (Samadhiya et al., 2014). Further research into 2,5-disubstituted-4-thiazolidinone derivatives has also underscored their significant antimicrobial activity, showcasing the versatility of these compounds in addressing microbial resistance (Deep et al., 2014).
Anticancer Properties
The anticancer properties of thiazolidinone derivatives have been extensively explored, revealing their potential in cancer therapy. Research has identified certain thiazolidinone analogs capable of inducing apoptosis selectively in cancer cells, offering a promising avenue for developing novel anticancer therapeutics (Wu et al., 2006). The exploration of novel 5-benzylidene-2,4-thiazolidinedione analogs in type-2 diabetes models has also highlighted their hypoglycemic and hypolipidemic activities, suggesting a broader therapeutic potential (Mehendale-Munj et al., 2011).
Synthetic and Theoretical Chemistry
In synthetic and theoretical chemistry, thiazolidinone derivatives serve as a focus for methodological studies and compound synthesis. Spectroscopic characterization and density functional theory (DFT) studies have provided insights into the structural and electronic properties of these compounds, facilitating their application in material science and molecular design (Djafri et al., 2020). Moreover, the synthesis and supramolecular self-assembly investigations of thioxothiazolidinone derivatives have revealed their potential in developing new materials and nanostructures, driven by non-covalent interactions and molecular recognition processes (Andleeb et al., 2017).
Propiedades
IUPAC Name |
(2E,5E)-2-hydroxyimino-5-[(4-nitrophenyl)methylidene]-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3O4S/c14-9-8(18-10(11-9)12-15)5-6-1-3-7(4-2-6)13(16)17/h1-5,15H,(H,11,12,14)/b8-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIFQRYJMEWTNOA-VMPITWQZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=C2C(=O)NC(=NO)S2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/2\C(=O)N/C(=N\O)/S2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E,5E)-2-(hydroxyimino)-5-(4-nitrobenzylidene)thiazolidin-4-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

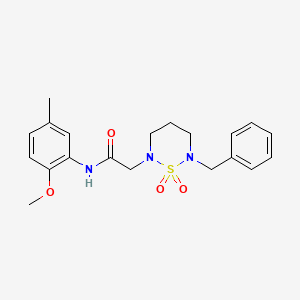
![1-methyl-N-propyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B2731862.png)
![2-[8-(4-methoxybenzoyl)-9-oxo-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-6-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2731863.png)

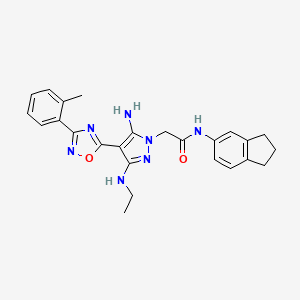

![N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-3-(methylthio)benzamide](/img/structure/B2731872.png)
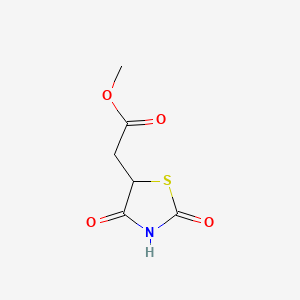
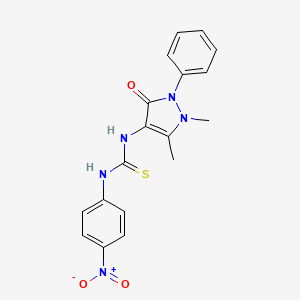

![4-(4-Chlorophenoxy)-2-[(4-methylbenzyl)sulfanyl]-5,6,7,8-tetrahydroquinazoline](/img/structure/B2731876.png)
